molecular formula C13H18N4O2 B5234080 1-(dimethylamino)-3-[2-(4-methylphenyl)hydrazino]-2,5-pyrrolidinedione

1-(dimethylamino)-3-[2-(4-methylphenyl)hydrazino]-2,5-pyrrolidinedione

Cat. No. B5234080
M. Wt: 262.31 g/mol
InChI Key: DNYDRXZHNAOSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(dimethylamino)-3-[2-(4-methylphenyl)hydrazino]-2,5-pyrrolidinedione, commonly known as MPTP, is a synthetic compound that has been extensively studied for its scientific research applications. MPTP is a prodrug that is metabolized in the body to produce a toxic compound called MPP+. MPP+ is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and non-human primates.

Mechanism of Action

MPTP is metabolized in the body to produce MPP+. MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to the generation of reactive oxygen species and ultimately, cell death.
Biochemical and Physiological Effects
MPTP-induced neurotoxicity is characterized by the selective loss of dopaminergic neurons in the substantia nigra. This results in a depletion of dopamine in the striatum, leading to Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. MPTP has also been shown to induce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

MPTP is a useful tool for studying the pathophysiology of Parkinson's disease. Animal models of Parkinson's disease induced by MPTP have been widely used to investigate the neurochemical and behavioral changes that occur in the disease. However, MPTP-induced models of Parkinson's disease have some limitations. For example, the models do not fully replicate the progressive nature of the disease and the variability of symptoms observed in human patients.

Future Directions

There are several future directions for research on MPTP and its applications. One area of research is the development of new animal models of Parkinson's disease that more closely replicate the pathophysiology of the disease in humans. Another area of research is the investigation of the role of oxidative stress and inflammation in the pathogenesis of Parkinson's disease. Finally, there is a need for the development of new therapies that can slow or halt the progression of Parkinson's disease.

Synthesis Methods

MPTP can be synthesized by reacting 1-methyl-4-phenylpyridinium (MPP+) with dimethylamine and hydrazine in the presence of a reducing agent such as sodium borohydride. The reaction yields MPTP as a white crystalline powder.

Scientific Research Applications

MPTP has been extensively used in scientific research to study the pathophysiology of Parkinson's disease. Animal models of Parkinson's disease have been developed by administering MPTP to rodents and non-human primates. These models have been used to study the neurochemical and behavioral changes that occur in Parkinson's disease.

properties

IUPAC Name

1-(dimethylamino)-3-[2-(4-methylphenyl)hydrazinyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-9-4-6-10(7-5-9)14-15-11-8-12(18)17(13(11)19)16(2)3/h4-7,11,14-15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYDRXZHNAOSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NNC2CC(=O)N(C2=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethylamino)-3-[2-(4-methylphenyl)hydrazino]-2,5-pyrrolidinedione

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